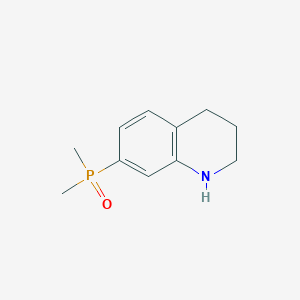

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is an organic compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol . This compound is known for its unique structure, which includes a phosphine oxide group attached to a tetrahydroquinoline ring. It is a colorless liquid that is soluble in water and organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide typically involves the reaction of a suitable quinoline derivative with a phosphine oxide precursor. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is heated to a specific temperature, often around 100-150°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acid derivatives.

Reduction: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Halogenated, alkylated, or arylated tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and influencing enzymatic activity. The tetrahydroquinoline ring can interact with biological membranes and proteins, modulating their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl(quinolin-7-yl)phosphine oxide: Similar structure but lacks the tetrahydro moiety.

Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide: Similar structure but with an isoquinoline ring instead of a quinoline ring.

Dimethyl(1,2,3,4-tetrahydroquinolin-6-yl)phosphine oxide: Similar structure but with the phosphine oxide group attached at the 6-position instead of the 7-position.

Uniqueness

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline ring and a phosphine oxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is an organophosphorus compound with significant biological activity. This compound is characterized by a tetrahydroquinoline moiety linked to a dimethylphosphine oxide group, which enhances its potential for various biological applications. The following sections provide a detailed overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable tetrahydroquinoline derivative with dimethylphosphine oxide. Common methods include:

- Reaction Conditions : The reaction is generally conducted under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (100-150°C) to ensure complete conversion.

- Purification : The final product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.

Biological Properties

This compound exhibits a range of biological activities, primarily due to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : Research indicates that derivatives of phosphine oxides exhibit cytotoxic effects against several cancer cell lines while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .

- Topoisomerase Inhibition : Compounds similar to this compound have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme critical for DNA replication and repair. These studies demonstrated that certain derivatives could inhibit TOP1 more effectively than established chemotherapeutic agents like camptothecin (CPT) .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties:

- Broad-Spectrum Activity : Preliminary investigations suggest that this compound may possess antimicrobial effects against various bacterial strains. The exact mechanisms remain to be elucidated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The phosphine oxide group acts as a Lewis base that can coordinate with metal ions in enzymatic active sites. This interaction can modulate enzyme activity and influence cellular processes.

- Membrane Interaction : The tetrahydroquinoline ring may facilitate interactions with biological membranes and proteins, altering their functions and contributing to the observed biological activities .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl(quinolin-7-yl)phosphine oxide | Lacks tetrahydro moiety | Different reactivity profile |

| Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide | Isoquinoline instead of quinoline | Variations in biological properties |

| Dimethyl(1,2,3,4-tetrahydroquinolin-6-yl)phosphine oxide | Phosphine oxide at 6-position | Altered interaction dynamics |

This table illustrates how variations in structure can significantly impact the reactivity and biological activity of these compounds.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study demonstrated that modified phosphine oxides showed selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity was attributed to differential uptake and metabolism within cancerous cells .

- Inhibition Studies : Another investigation focused on the inhibition of TOP1 using derivatives of this compound. Results indicated that specific substitutions on the tetrahydroquinoline ring enhanced inhibitory potency compared to standard inhibitors like CPT .

Eigenschaften

IUPAC Name |

7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLKCGHRAARTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC2=C(CCCN2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.